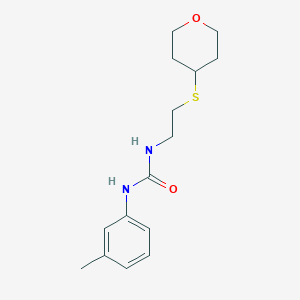
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a type of heterocyclic compound . This group is attached to an ethyl group via a sulfur atom, forming a thioether linkage. The other end of the ethyl group is connected to a urea group, which in turn is substituted with a m-tolyl group (a methyl-substituted phenyl group).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The tetrahydro-2H-pyran-4-yl group would likely form a six-membered ring with one oxygen atom . The thioether linkage would connect this ring to the ethyl group, and the urea group would likely form a planar structure due to the double bond character of the C=O and C-N bonds. The m-tolyl group would be a phenyl ring with a methyl substituent.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic m-tolyl group and the heterocyclic tetrahydro-2H-pyran-4-yl group could influence its solubility, reactivity, and other properties .科学的研究の応用
Synthesis of Heterocyclic Compounds
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea may participate in reactions leading to the synthesis of various heterocyclic compounds. For instance, research has shown the utility of related structures in forming pyran and pyridine derivatives, which are significant in the development of new pharmaceuticals and materials. The synthesis processes often involve multicomponent reactions, enabling the creation of complex molecules from simpler precursors in a single step, thus offering efficient pathways for the development of compounds with potential applications in medicine and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Development of Antibacterial Agents
Compounds containing urea structures, such as 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea, have been explored for their potential in synthesizing new heterocyclic compounds with a sulfonamido moiety. These compounds are investigated for their antibacterial properties, aiming to address the need for new antibacterial agents capable of combating resistant bacterial strains. The synthesis of these new heterocyclic compounds involves reactions with active methylene compounds to produce derivatives with significant antibacterial activities, highlighting the potential of urea derivatives in the development of novel antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Catalysis and Organic Synthesis
The urea structure within molecules like 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea is also significant in catalysis. Research has demonstrated the application of urea derivatives as catalysts in organic synthesis, facilitating various chemical transformations, including multicomponent reactions, cyclocondensations, and annulations. These catalytic processes are crucial for constructing complex organic molecules, including pharmaceuticals and materials, under mild and environmentally benign conditions, thus contributing to green chemistry practices (Opalka, Steinbacher, Lambiris, & McQuade, 2011).
Material Science and Gel Formation
In material science, urea derivatives, akin to 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea, have been used in the formation of hydrogels and coordination polymers. These materials have applications ranging from drug delivery systems to chemical sensors, benefiting from the unique properties of urea-based compounds to form stable, functional materials with specific responses to environmental stimuli (Kirschbaum & Wadke, 1976).
将来の方向性
特性
IUPAC Name |
1-(3-methylphenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-3-2-4-13(11-12)17-15(18)16-7-10-20-14-5-8-19-9-6-14/h2-4,11,14H,5-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUVMNVHOLCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

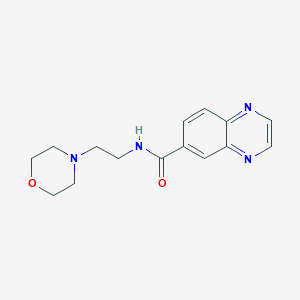
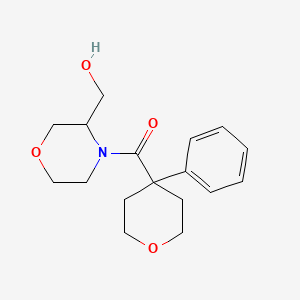
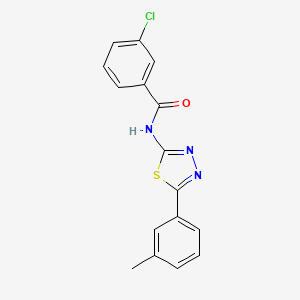
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
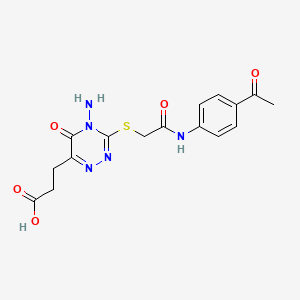

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)
![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)
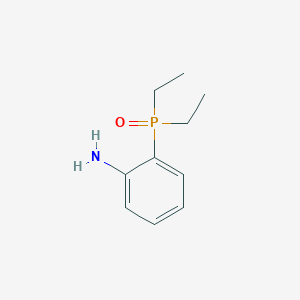
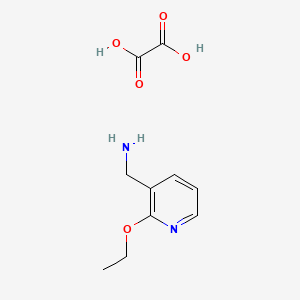
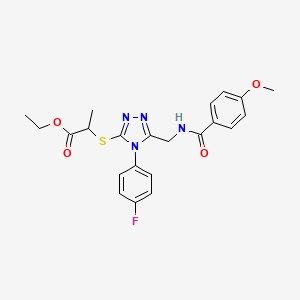
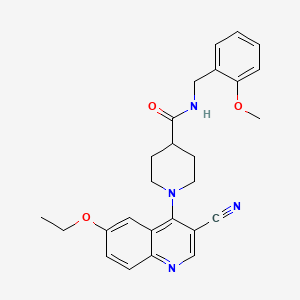
![8-(5-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938068.png)